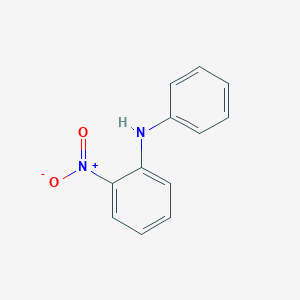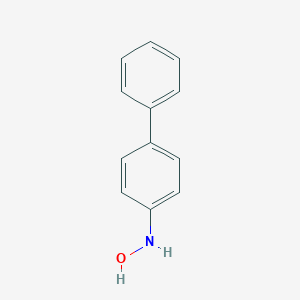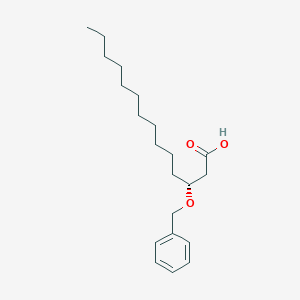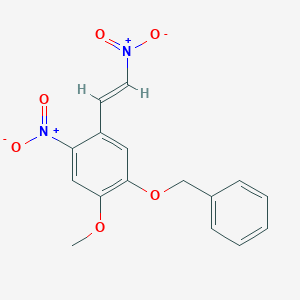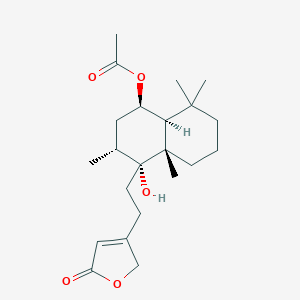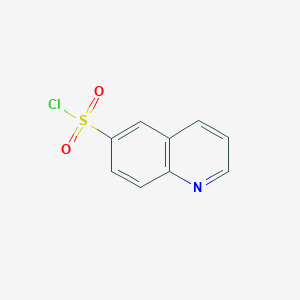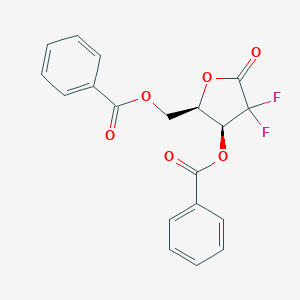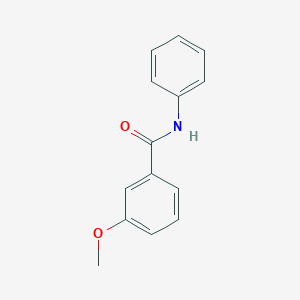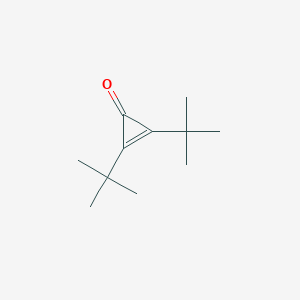
2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)- is a chemical compound with the molecular formula C11H18O and a molecular weight of 166.2600 . It is also known by other names such as 2,3-Di-tert-butylcycloprop-2-en-1-one . This compound is characterized by the presence of a cyclopropenone ring substituted with two tert-butyl groups at the 2 and 3 positions.
Chemical Reactions Analysis
2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyclopropenone ring to other functional groups.
Substitution: The tert-butyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to investigate its potential therapeutic uses.
Industry: It may be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)- involves interactions with molecular targets and pathways within cells. The specific molecular targets and pathways are not well-characterized, but it is likely that the compound exerts its effects through interactions with enzymes and other proteins involved in various biochemical processes .
Comparison with Similar Compounds
Similar compounds to 2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)- include other cyclopropenone derivatives such as:
- 2-Cyclopropen-1-one, 2,3-diphenyl-
- 2-Cyclopropen-1-one, 2,3-dimethyl-
- 2-Cyclopropen-1-one, 2,3-diethyl-
These compounds share the cyclopropenone core structure but differ in the substituents attached to the ring. The presence of tert-butyl groups in 2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)- makes it unique in terms of steric hindrance and electronic effects, which can influence its reactivity and applications .
Properties
IUPAC Name |
2,3-ditert-butylcycloprop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c1-10(2,3)7-8(9(7)12)11(4,5)6/h1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSBZJJINHYWGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C1=O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173783 |
Source


|
| Record name | 2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19985-79-6 |
Source


|
| Record name | 2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019985796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
